(S)-1-([1,1'-biphenyl]-4-yl)-3-chloropropan-2-ol
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Overview
Description
(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol is a chiral compound featuring a biphenyl group and a chloropropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Chloropropanol Moiety: The chloropropanol moiety can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable chloropropane derivative with a hydroxyl group.
Industrial Production Methods
Industrial production of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloropropanol moiety can be reduced to form a propanol derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of propanol derivatives.
Substitution: Formation of amines or thiols.
Scientific Research Applications
(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the chloropropanol moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-4-thiol: Contains a thiol group instead of a chloropropanol moiety.
1,1’-Biphenyl-4-amine: Contains an amine group instead of a chloropropanol moiety.
4-Methylbiphenyl: Contains a methyl group instead of a chloropropanol moiety.
Uniqueness
(S)-1-([1,1’-biphenyl]-4-yl)-3-chloropropan-2-ol is unique due to the presence of both a biphenyl group and a chloropropanol moiety, which confer distinct chemical and biological properties. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with potentially different activities.
Properties
IUPAC Name |
(2S)-1-chloro-3-(4-phenylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO/c16-11-15(17)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15,17H,10-11H2/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHXNWGGDWFBBR-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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